molecular formula C13H13N3O B13875664 N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide

N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide

Cat. No.: B13875664
M. Wt: 227.26 g/mol
InChI Key: VJFOMEVQDGITMF-UHFFFAOYSA-N
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Description

N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole nucleus, which is a common scaffold in many bioactive molecules.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Propargylation: The acetylated indole is then subjected to propargylation using propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.

    2-Phenylindole: An indole derivative with a phenyl group at the 2-position.

Uniqueness

N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-[3-(5-amino-1H-indol-2-yl)prop-2-ynyl]acetamide

InChI

InChI=1S/C13H13N3O/c1-9(17)15-6-2-3-12-8-10-7-11(14)4-5-13(10)16-12/h4-5,7-8,16H,6,14H2,1H3,(H,15,17)

InChI Key

VJFOMEVQDGITMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC#CC1=CC2=C(N1)C=CC(=C2)N

Origin of Product

United States

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